molecular formula C14H16N4O B5558430 N'-(4-ethylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(4-ethylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No. B5558430
M. Wt: 256.30 g/mol
InChI Key: CDSWQHBDDPNOQS-OQLLNIDSSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to N'-(4-ethylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, often involves multicomponent reactions (MCRs), showcasing the efficiency of these methods in constructing complex molecules with significant biological activities. MCRs are favored for their pot, atom, and step economy, underlining the importance of green chemistry principles in synthesizing biologically active molecules containing the pyrazole moiety (Becerra, Abonía, & Castillo, 2022).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related compounds has been extensively studied, with researchers employing different strategies to obtain various derivatives. For instance, one study detailed the synthesis, structural, molecular docking, and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, highlighting its potential as an anti-diabetic agent. This compound was characterized using FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods, among others (Karrouchi et al., 2021).

Potential Biological Activities

  • Antitumor Activity

    The synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives were reported, showing significant effects in mouse tumor model cancer cell lines, indicating their potential as anti-tumor agents (Nassar et al., 2015).

  • Antiviral and Cytotoxic Activities

    Another study focused on the synthesis of new pyrazole- and isoxazole-based heterocycles, which were screened for their antiviral activity. One of the compounds significantly reduced the number of viral plaques caused by Herpes simplex type-1 (HSV-1), demonstrating both antiviral and cytotoxic activities (Dawood et al., 2011).

  • Antioxidant Activity

    The synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives was explored, with some compounds showing potent antioxidant activities. This indicates their potential application in combating oxidative stress-related diseases (Zheng et al., 2009).

properties

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-3-11-4-6-12(7-5-11)9-15-18-14(19)13-8-10(2)16-17-13/h4-9H,3H2,1-2H3,(H,16,17)(H,18,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSWQHBDDPNOQS-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-ethylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

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